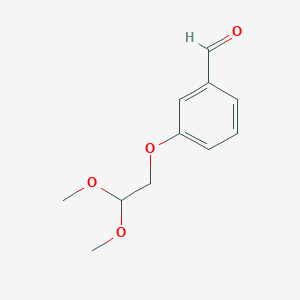

m-(2,2-Dimethoxyethoxy)benzaldehyde

Description

m-(2,2-Dimethoxyethoxy)benzaldehyde (CAS: 868159-50-6) is a benzaldehyde derivative featuring a methoxyethoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄ (molecular weight: 234.23 g/mol). The compound is characterized by a flexible ethoxy chain terminated with two methoxy groups, which enhances its solubility in polar organic solvents while retaining aromatic reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and functionalized polymers .

Propriétés

Formule moléculaire |

C11H14O4 |

|---|---|

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

3-(2,2-dimethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-4-9(6-10)7-12/h3-7,11H,8H2,1-2H3 |

Clé InChI |

FULITOZYCJPVDN-UHFFFAOYSA-N |

SMILES canonique |

COC(COC1=CC=CC(=C1)C=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on benzaldehyde derivatives significantly influence their reactivity and applications. Below is a comparative analysis of m-(2,2-Dimethoxyethoxy)benzaldehyde with key analogs:

Table 1: Key Properties of Benzaldehyde Derivatives

Key Observations:

Solubility and Polarity :

- The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde improves solubility in ethers and alcohols compared to nitro- or alkyl-substituted analogs .

- In contrast, m-nitrobenzaldehyde exhibits lower solubility due to its strong electron-withdrawing nitro group, favoring polar aprotic solvents like DMF .

Reactivity in Condensation Reactions :

- m-Nitrobenzaldehyde readily forms Schiff bases (e.g., m-nitrobenzylidenediphenylamide, m.p. 224°C) under acidic conditions due to its electron-deficient aromatic ring .

- m-(2,2-Dimethoxyethoxy)benzaldehyde’s electron-donating methoxy groups reduce electrophilicity, making it less reactive in such condensations unless activated by Lewis acids .

Synthetic Utility: The ethynyl-substituted derivative (Entry 2, Table 1) is pivotal in Sonogashira coupling reactions, achieving 78% yield in Pd/Cu-catalyzed syntheses . m-(2,2-Dimethoxyethoxy)benzaldehyde is employed in nucleophilic substitutions, with yields exceeding 89% in lithiation-formylation reactions (e.g., synthesis of 22c in ).

Key Findings:

- Lithiation Efficiency : The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde stabilizes intermediates during lithiation, enabling high yields (89.9%) compared to nitro derivatives, where nitration side reactions reduce efficiency .

- Catalyst Dependency : Pd/Cu systems are critical for ethynyl-substituted analogs, whereas m-(2,2-Dimethoxyethoxy)benzaldehyde requires strong bases (e.g., BuLi) for functionalization .

Spectroscopic and Analytical Data

- NMR Profiles :

- m-(2,2-Dimethoxyethoxy)benzaldehyde shows distinct ¹H NMR signals at δ 3.3–3.5 ppm (methoxy protons) and δ 9.8–10.0 ppm (aldehyde proton), with ¹³C NMR peaks confirming the aldehyde carbon at δ 190–195 ppm .

- In contrast, m-nitrobenzaldehyde’s aldehyde proton resonates upfield (δ 10.2 ppm) due to nitro group deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.